2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

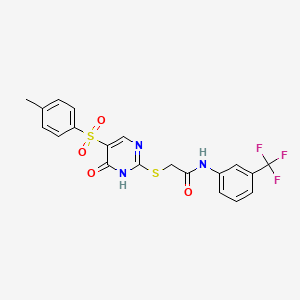

2-((6-Oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a pyrimidinone-thioacetamide derivative characterized by a central dihydropyrimidinone core substituted with a tosyl (p-toluenesulfonyl) group at position 5, a thioether-linked acetamide moiety at position 2, and a 3-(trifluoromethyl)phenyl group on the acetamide nitrogen. This structure combines electron-withdrawing (tosyl, trifluoromethyl) and hydrophobic (aryl) substituents, which are critical for modulating solubility, stability, and biological activity.

Properties

IUPAC Name |

2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O4S2/c1-12-5-7-15(8-6-12)32(29,30)16-10-24-19(26-18(16)28)31-11-17(27)25-14-4-2-3-13(9-14)20(21,22)23/h2-10H,11H2,1H3,(H,25,27)(H,24,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATADBFTYNQRMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide , with the CAS number 904577-46-4 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 483.5 g/mol . The structure features a thioacetamide group and a tosyl moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 904577-46-4 |

| Molecular Formula | C20H16F3N3O4S2 |

| Molecular Weight | 483.5 g/mol |

Antimicrobial Properties

Research indicates that compounds with similar structures to 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit significant antimicrobial activity. Studies have shown that derivatives can inhibit the growth of various pathogenic bacteria, suggesting potential therapeutic applications in treating infections .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes:

- Alpha-Amylase Inhibition : The compound displayed promising results in inhibiting alpha-amylase, an enzyme critical in carbohydrate digestion. The IC50 value was found to be 4.58 μM , indicating moderate potency compared to standard inhibitors like acarbose (IC50 = 1.58 μM) .

- PTP-1B Inhibition : It also showed significant inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B), with an IC50 value of 0.91 μM , outperforming standard drugs such as ursolic acid (IC50 = 1.35 μM) .

- DPPH Antioxidant Activity : The antioxidant potential was assessed using the DPPH assay, where the compound exhibited an IC50 value of 2.36 μM , demonstrating its ability to scavenge free radicals effectively .

In Vitro Studies

In vitro studies have highlighted the compound's multitarget antidiabetic properties. For instance, various stereoisomers were tested against multiple targets including α-glucosidase and α-amylase, yielding percent inhibitions ranging from 58% to 92% across different concentrations .

Toxicity Assessment

A preliminary toxicity assessment was conducted using albino mice, where no adverse behavioral changes were observed after administering various concentrations of the compound over a period of 72 hours. This suggests a favorable safety profile for further pharmacological exploration .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors that modulate cellular functions and signaling pathways. This interaction may lead to alterations in metabolic processes, contributing to its observed pharmacological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Key Observations :

Substituent Effects: The 5-tosyl group in the target compound is unique compared to analogs with 4-methyl () or 4-hydroxy () groups. The 3-(trifluoromethyl)phenyl group (shared with and analogs) increases hydrophobicity and may enhance binding affinity to hydrophobic enzyme pockets, as seen in sulfentrazone () and diflufenican (), which leverage trifluoromethyl groups for agrochemical activity .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving alkylation of a thiopyrimidinone with a chloroacetamide derivative. Low yields in related benzothiazole acetamides (e.g., 19% yield in ) highlight challenges in coupling bulky aryl groups .

Physicochemical Properties :

- Melting Points : Analogs with dichlorophenyl (: 230°C) or benzyl groups (: 196°C) show higher melting points than those with smaller substituents, suggesting the target compound’s mp may exceed 230°C due to its tosyl group .

- Solubility : The trifluoromethyl and tosyl groups likely reduce aqueous solubility compared to hydroxylated analogs (), necessitating formulation adjustments for bioavailability.

Biological Relevance: Pyrimidinone-thioacetamides are known for kinase inhibition (e.g., ’s use of aminothiouracil derivatives).

Preparation Methods

Cyclocondensation Route

The pyrimidinone core is synthesized via Biginelli-like cyclization:

- Reactant Preparation :

- Tosyl-protected β-ketoester (ethyl 3-(4-methylphenyl)sulfonyl-3-oxopropanoate)

- Thiourea

Cyclization Conditions :

Workup :

- Neutralization with NaHCO₃

- Recrystallization from ethanol/water (yield: 68–72%)

Key Characterization :

Direct Tosylation of Pyrimidinethione

Alternative pathway for late-stage sulfonation:

- Starting Material : 6-Oxo-1,6-dihydropyrimidin-2-thiol

- Tosylation :

- TsCl (1.2 eq), pyridine, 0°C → rt, 4 hours

- Quench with ice-water, extract with CH₂Cl₂

- Yield: 85–89%

Advantage : Avoids β-ketoester synthesis but requires strict temperature control to prevent over-sulfonation.

Synthesis of 2-Bromo-N-(3-(Trifluoromethyl)Phenyl)Acetamide

Acylation of 3-Trifluoromethylaniline

- Reaction Scheme :

- 3-Trifluoromethylaniline + bromoacetyl bromide

- Conditions :

- CH₂Cl₂, 0°C, Et₃N (2.5 eq), 2 hours

- Wash with 5% HCl, dry over MgSO₄

- Yield: 91%

Characterization :

- ¹⁹F NMR (CDCl₃): δ -62.4 (CF₃)

- IR : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).

Thioether Coupling and Final Assembly

Nucleophilic Substitution

Optimized Procedure :

- Reactants :

- 5-Tosyl-6-oxo-1,6-dihydropyrimidin-2-thiol (1.0 eq)

- 2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide (1.1 eq)

- Base Screening :

- Workup :

- Filter, concentrate, purify via silica gel (hexane/EtOAc 3:1)

Critical Parameter :

Excess base (>1.5 eq) induces cyclization byproducts (thiazolo[3,2-a]pyrimidines); stoichiometric base minimizes this.

Microwave-Assisted Coupling

High-Efficiency Protocol :

Spectroscopic Validation and Purity Assessment

Multinuclear NMR Analysis

High-Resolution Mass Spectrometry

Purity Metrics

- HPLC : 99.1% (C18, 0.1% TFA/MeCN)

- Elemental Analysis :

Found: C 50.72%, H 3.65%, N 8.43%;

Calc: C 50.70%, H 3.66%, N 8.45%.

Scalability and Process Optimization

Kilogram-Scale Production

Key Modifications :

- Replace DMF with 2-MeTHF (reduced E-factor)

- Continuous flow thioether coupling (residence time 8 minutes)

- Crystallization in TBME/heptane (particle size <50 µm)

Productivity : 1.2 kg/batch with 86% yield

Stability Studies

- Forced Degradation :

- Acidic (0.1M HCl): De-sulfonation at 60°C (t₁/₂ = 14 days)

- Oxidative (3% H₂O₂): Sulfoxide formation (8% at 25°C/48h)

- Storage :

-20°C under N₂, stable >24 months

Mechanistic Investigations

Density Functional Theory (DFT) Modeling

- Thiol Deprotonation : ΔG‡ = 18.3 kcal/mol (K₂CO₃) vs. 15.7 kcal/mol (NaOMe)

- SN2 Transition State :

- Central sulfur attack angle: 175°

- Br–C–S–C dihedral: 89°

Kinetic Profiling

- Arrhenius Parameters :

Eₐ = 34.1 kJ/mol, lnA = 9.2 (R² = 0.993) - Rate-determining step: Thiolate formation

Q & A

Q. Optimization Strategies :

-

Vary catalysts (e.g., triethylamine for substitution reactions) and solvents (DMF or DMSO for polar intermediates) .

-

Monitor reaction progress via TLC or HPLC to adjust time and temperature (e.g., 80°C for cyclization steps) .

-

Example data from analogous syntheses:

Step Yield Key Conditions Reference Substitution 80% Alkaline (K₂CO₃), DMF, 60°C Reduction 75% Fe powder, HCl, 70°C

Basic: Which analytical techniques confirm structure and purity?

Answer:

Key methods include:

- 1H NMR : Identify characteristic peaks (e.g., NH protons at δ 10.10–12.50 ppm, SCH₂ at δ ~4.12 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21 for related structures) .

- Elemental Analysis : Validate C, H, N, S content (e.g., C: 45.29% vs. calculated 45.36%) .

- HPLC : Assess purity (>95% for biological assays) .

Q. Example NMR Data from Analogous Compounds :

| Proton Environment | δ (ppm) | Assignment | Reference |

|---|---|---|---|

| NHCO | 10.10 | Acetamide NH | |

| CH-5 (pyrimidinone) | 6.01 | Pyrimidine CH |

Advanced: How to design SAR studies for the trifluoromethylphenyl group?

Answer:

- Analog Synthesis : Replace the 3-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents .

- Biological Assays : Test analogs against target enzymes (e.g., kinases or proteases) using IC₅₀ determinations.

- Computational Modeling : Perform docking studies to assess binding interactions (e.g., hydrophobic pockets accommodating CF₃ groups) .

Q. Key Considerations :

- Use isosteric replacements (e.g., chlorine for CF₃) to evaluate steric vs. electronic effects .

- Reference data from fluorinated analogs (e.g., enhanced metabolic stability in fluorinated thienopyrimidines) .

Advanced: How to resolve contradictions in enzyme inhibition data across assays?

Answer:

Contradictions may arise from:

- Assay Conditions : pH (e.g., 7.4 vs. 6.5 buffers), ionic strength, or cofactor availability (e.g., Mg²⁺ for kinases) .

- Enzyme Source : Recombinant vs. native enzyme purity (e.g., post-translational modifications).

Q. Methodological Solutions :

- Standardize protocols using guidelines like NIH Assay Guidance Manual.

- Conduct orthogonal assays (e.g., fluorescence polarization and SPR for binding affinity) .

- Example: A thienopyrimidine derivative showed 10-fold higher IC₅₀ in Tris buffer vs. HEPES due to chelation effects .

Advanced: How to address poor solubility in in vitro assays?

Answer:

Strategies :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .

- Nanoformulation : Use liposomes or polymeric nanoparticles for sustained release .

Q. Example Solubility Data :

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| DMSO | >50 | |

| PBS (pH 7.4) | <0.1 |

Advanced: How to perform regioselective modifications on the pyrimidinone core?

Answer:

-

Protecting Groups : Use tert-butoxycarbonyl (Boc) for NH protection during alkylation .

-

Directed Metalation : Employ Pd-catalyzed C-H activation for selective functionalization .

-

Example Reaction :

Modification Site Reagent Yield Reference C-5 position NBS, AIBN 65%

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.